2-Hydrazino-6-methoxypyridine

概要

説明

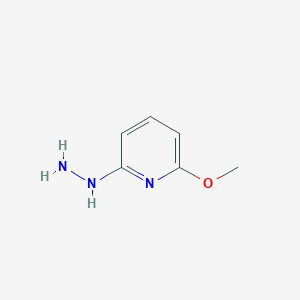

2-Hydrazino-6-methoxypyridine is an organic compound with the molecular formula C6H9N3O It is characterized by a pyridine ring substituted with a hydrazino group at the second position and a methoxy group at the sixth position

準備方法

Synthetic Routes and Reaction Conditions: 2-Hydrazino-6-methoxypyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. For instance, the reaction of 2-chloro-6-methoxypyridine with hydrazine hydrate in a solvent such as ethanol or acetonitrile at temperatures ranging from 0 to 150°C yields this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions: 2-Hydrazino-6-methoxypyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: Reduction reactions can convert it into hydrazones.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydrazino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reactions typically involve hydrazine hydrate and solvents like ethanol or acetonitrile.

Major Products:

Oxidation: Azo compounds.

Reduction: Hydrazones.

Substitution: Various substituted pyridines depending on the reactants used.

科学的研究の応用

2-Hydrazino-6-methoxypyridine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of biologically active compounds and heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of herbicides, plant growth regulators, and fungicides.

作用機序

The mechanism of action of 2-Hydrazino-6-methoxypyridine involves its interaction with various molecular targets. The hydrazino group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and modulation of signaling pathways.

類似化合物との比較

- 2-Hydrazinopyridine

- 2-Hydrazino-4-methoxypyridine

- 2-Hydrazino-6-chloropyridine

Comparison: Compared to similar compounds, 2-Hydrazino-6-methoxypyridine is unique due to the presence of the methoxy group at the sixth position. This substitution can influence its reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

生物活性

2-Hydrazino-6-methoxypyridine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a hydrazino group and a methoxy group. Its structure allows for significant reactivity, particularly through the hydrazino moiety, which can form covalent bonds with various biological targets. This property is crucial for its potential biological activities, including enzyme inhibition and modulation of signaling pathways.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in biological molecules. The hydrazino group is highly reactive, facilitating various chemical reactions that can lead to significant biological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds, altering their activity.

- Signaling Modulation : By interacting with signaling pathways, it may influence cellular responses, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation, making it a candidate for treating inflammatory diseases.

- Antitumor Activity : The compound has shown potential in anticancer research, particularly when synthesized into metal complexes. For instance, hydrazone derivatives of similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 and HepG2 .

Anticancer Activity

A study highlighted the synthesis of hydrazone derivatives based on this compound, which exhibited enhanced anticancer activity compared to their parent compounds. These derivatives showed dose-dependent anti-proliferative effects against AGS gastric adenocarcinoma and SW174 colorectal cancer cell lines. For example, Cu(II) complexes derived from such compounds demonstrated IC50 values as low as 1.5 µM against drug-resistant strains .

Anti-inflammatory Effects

In vitro studies have indicated that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating conditions characterized by chronic inflammation.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Hydrazino-6-methoxypyridine and its derivatives?

- Methodological Answer : The compound can be synthesized via hydrazone formation by reacting 2-acetylpyridine or similar precursors with hydrazine derivatives in ethanol under reflux (3–5 hours). Post-reaction, partial solvent removal and cooling yield crystalline solids, which are filtered and dried (70–80°C). Yield optimization requires controlled stoichiometry and reflux duration . Characterization via melting point analysis (e.g., 150°C for analogous hydrazones) and FT-IR can confirm structural integrity .

Q. How can researchers ensure stability and safe handling of this compound during experiments?

- Methodological Answer : Store the compound in airtight containers at low temperatures (e.g., 4°C) to prevent degradation. Avoid prolonged storage due to potential hazardous byproduct formation. Use PPE (gloves, goggles) and work in fume hoods to mitigate risks from skin/eye irritation, as seen in structurally similar pyridine derivatives . Regular stability checks via HPLC or TGA can monitor decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Employ FT-IR to identify N–H and C=N stretches (hydrazine moieties) and UV-Vis for π→π* transitions in the pyridine ring. NMR (¹H/¹³C) resolves methoxy and hydrazino group positions. Mass spectrometry confirms molecular weight (e.g., 125.14 g/mol for 5-amino-2-methoxypyridine analogs) .

Advanced Research Questions

Q. How can coordination complexes of this compound be designed for catalytic or biomedical applications?

- Methodological Answer : React the compound with transition metals (e.g., Co(II), Cu(II)) in ethanol/water mixtures to form chelates. Monitor coordination via shifts in FT-IR (C=N) and electronic spectra (d→d transitions). Single-crystal XRD can resolve geometry (e.g., octahedral for Co(II) complexes). Bioactivity assays (antimicrobial, anticancer) should follow OECD guidelines for reproducibility .

Q. What computational strategies are suitable for predicting the binding affinity of this compound with biological targets?

- Methodological Answer : Use AutoDock4 to model ligand-receptor interactions, incorporating receptor flexibility (e.g., HIV protease sidechains). Grid-based docking optimizes binding site identification. Validate results with MD simulations (AMBER/CHARMM) to assess stability. Cross-docking experiments (87+ complexes) ensure robustness .

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?

- Methodological Answer : Cross-reference NIST Standard Reference Database (e.g., melting point: 29–31°C for 5-amino-2-methoxypyridine) and replicate experiments under controlled humidity/temperature. Use differential scanning calorimetry (DSC) to resolve discrepancies. Publish detailed protocols to enhance reproducibility .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodological Answer : For substitutions, use polar aprotic solvents (DMF, DMSO) with bases (K₂CO₃) to deprotonate hydrazino groups. Oxidation with H₂O₂ or m-CPBA yields nitro derivatives; monitor via TLC and LC-MS. Reductive amination (NaBH₄) can modify hydrazine moieties for functional diversity .

特性

IUPAC Name |

(6-methoxypyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-6-4-2-3-5(8-6)9-7/h2-4H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKHMSRXEDLDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579147 | |

| Record name | 2-Hydrazinyl-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74677-60-4 | |

| Record name | 2-Hydrazinyl-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。